molecular formula C18H17N3O2 B5131822 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

カタログ番号: B5131822
分子量: 307.3 g/mol
InChIキー: LWKLOCFKXLLYCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a potent and highly selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. The compound has been extensively studied for its potential therapeutic applications in various fields of medicine.

作用機序

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole works by binding to and blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. By blocking the CB1 receptor, this compound prevents the activation of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity, and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

実験室実験の利点と制限

One advantage of using 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole in lab experiments is its high selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system without affecting other receptors or systems. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.

将来の方向性

There are several potential future directions for research on 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole. One area of interest is its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use as an adjunct therapy for the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.

合成法

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole was first synthesized by a team of researchers led by Gerard Le Fur at the French pharmaceutical company Sanofi in the early 1990s. The synthesis method involves the reaction of 3-(2-furyl)acrylic acid with pyrrolidine and 1,3-dicyclohexylcarbodiimide (DCC) to form the corresponding pyrrolidinylamide. The resulting compound is then reacted with 3-bromo-5-(2-furyl)phenylboronic acid and palladium catalyst to form this compound.

科学的研究の応用

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects, among others.

特性

IUPAC Name

[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(21-10-1-2-11-21)17-7-6-16(23-17)14-5-3-4-13(12-14)15-8-9-19-20-15/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKLOCFKXLLYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。